3-Amino-1,2,4-triazole-5-carboxylic acid

Vue d'ensemble

Description

3-Amino-1,2,4-triazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H4N4O2 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 5-amino-4H-1,2,4-triazole-3-carboxylic acid, is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function.

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of purine nucleotide analogs . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been found to have a vascular relaxation effect and reduce arterial pressure in SHRs .

Molecular Mechanism

It is known to be involved in the synthesis of purine nucleotide analogs

Activité Biologique

3-Amino-1,2,4-triazole-5-carboxylic acid (ATZc) is a biologically significant compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ATZc, detailing its mechanisms of action, efficacy against various diseases, and relevant case studies.

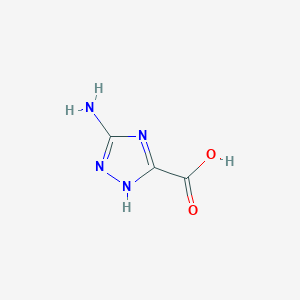

Chemical Structure and Properties

ATZc is characterized by the presence of an amino group and a carboxylic acid group on the triazole ring. This unique structure allows it to engage in various chemical reactions and interact with biological targets effectively. The hydrate form of ATZc influences its solubility and physical properties, enhancing its applicability in medicinal chemistry.

The biological activity of ATZc is attributed to its ability to interact with specific molecular targets. Notably:

- Antimicrobial Activity : ATZc inhibits key enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This mechanism positions it as a potential candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that ATZc exhibits significant anticancer properties by inhibiting tumor proliferation and angiogenesis (the formation of new blood vessels that supply nutrients to tumors). The compound has shown efficacy against various cancer cell lines, including breast and colon cancer .

Biological Activity Overview

The following table summarizes the biological activities reported for ATZc:

| Biological Activity | Mechanism | Target Organisms/Cells | IC50 Values |

|---|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Bacteria (e.g., E. coli) | Not specified |

| Anticancer | Inhibition of proliferation & angiogenesis | Cancer cell lines (e.g., MCF-7, HT-29) | Varies by cell line |

| Enzyme Inhibition | Catalase inhibition | Human erythrocytes | IC50: 23.21 µM (pH 7.5) |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer activity of various derivatives of ATZc against a panel of cancer cell lines using the XTT assay. The results indicated that compounds with a 3-bromophenylamino moiety significantly enhanced anticancer efficacy, demonstrating promising dual activity against both tumor proliferation and angiogenesis .

- Enzyme Inhibition Study : Another research focused on the effect of ATZc on catalase activity in human blood erythrocytes. The study found that ATZc inhibited catalase activity in a pH-dependent manner, with the strongest inhibition observed at pH 7.5 (IC50: 23.21 µM) and weaker inhibition at pH 5.5 (IC50: 49.01 µM) .

- Antimicrobial Properties : The compound has been tested for its antimicrobial properties against various pathogens, showing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Enzyme Inhibition Studies

ATZc has been studied for its inhibitory effects on catalase, an important enzyme that protects cells from oxidative damage. A recent study demonstrated that ATZc inhibits catalase activity in human blood erythrocytes, with varying inhibition levels at different pH values. The strongest inhibition occurred at pH 7.5 with an IC50 value of 23.21 µM, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

2. Anticancer Activity

Compounds containing the triazole ring, including ATZc, have shown promise in anticancer therapies. The structure of ATZc allows it to act as a bioisostere for various drug classes, enhancing its potential in drug discovery for cancer treatment . Triazole derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial in cancer cell proliferation.

3. Anti-inflammatory and Antiviral Properties

Research indicates that triazole compounds possess anti-inflammatory and antiviral properties. ATZc's structural characteristics may allow it to interact with biological targets implicated in inflammatory pathways and viral infections, making it a candidate for further investigation in these therapeutic areas .

Catalytic Applications

1. Synthesis of Metal-Organic Frameworks (MOFs)

ATZc has been utilized in the synthesis of new three-dimensional metal-organic frameworks (MOFs). These frameworks exhibit unique properties that can be exploited for gas storage, separation processes, and catalysis. For instance, a study reported the successful incorporation of ATZc into a zinc-based MOF, demonstrating its utility in creating materials with enhanced stability and functionality .

2. Multicomponent Reactions

ATZc has also been involved in multicomponent reactions (MCRs) to synthesize novel compounds. One study highlighted the use of ATZc in an ultrasonic-assisted MCR that produced tetrahydroazolo[1,5-a]pyrimidines, showcasing its versatility as a building block for complex organic molecules . This method represents a significant advancement in synthetic organic chemistry.

Material Science Applications

1. Development of Energetic Materials

Recent investigations into energetic complexes based on ATZc have revealed its potential as a precursor for developing new energetic materials. These materials are characterized by their high energy output and stability under various conditions, making them suitable for applications in propellants and explosives .

2. Chiral Frameworks

ATZc has been explored for creating chiral metal-camphorate frameworks through in situ decarboxylation processes. These frameworks hold promise for applications in asymmetric synthesis and catalysis due to their unique structural properties .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Propriétés

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGLMCHDCMPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063110 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-13-2 | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-3-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-3-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0Z8Y9VGO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Hatzc and its metal complexes?

A1: Hatzc is a polytopic ligand capable of coordinating with metal ions in various ways. [] For instance, it can act as a bridging ligand, connecting two metal ions through its nitrogen atoms (N1, N2) as seen in a dinuclear Co(II) complex. [] The carboxylate group (-COO-) also participates in coordination, forming complexes with various metals such as Mn, Zn, Cd, and Cu. [, , , ] These complexes exhibit diverse structures, including zero-dimensional units, one-dimensional chains, and three-dimensional supramolecular architectures, often stabilized by hydrogen bonding interactions. [, ]

Q2: How does Hatzc affect the enzyme catalase?

A2: Research indicates that Hatzc acts as an inhibitor of the antioxidant enzyme catalase, which is found in human blood erythrocytes. [] This inhibition was observed across a range of pH values, with the strongest inhibition occurring at pH 7.5 (IC50: 23.21 µM). [] While the exact mechanism of inhibition requires further investigation, this finding highlights the potential biological activity of Hatzc.

Q3: What catalytic properties and applications have been explored for Hatzc-based complexes?

A3: Hatzc-based metal complexes have demonstrated potential as catalysts, particularly in the thermal decomposition of ammonium perchlorate. [] Both Mn(atzc)2(H2O)2·2H2O and Zn(atzc)2(H2O) complexes exhibited excellent catalytic activity in this reaction, indicating their potential for use in energetic materials. []

Q4: How do different alkaline-earth metals influence the properties of Hatzc-based coordination polymers?

A4: Studies comparing Ca, Sr, and Ba-based coordination polymers with Hatzc reveal that the choice of metal ion significantly affects the structure and properties of the resulting material. [] The Ca-based structure exhibits a two-dimensional structure with Hatzc converting to its isomer, 5-Amino-1,2,4-triazole-5-carboxylic acid (5-AmTrZAc). [] In contrast, both Sr and Ba form three-dimensional structures with Hatzc. [] Interestingly, the Ca-based structure displayed the largest band-gap energy, suggesting a potential influence of the metal ion on the electronic properties of the material. []

Q5: Have there been any computational studies on Hatzc and its derivatives?

A5: Density functional theory (DFT) calculations have been employed to investigate Hatzc-based complexes. [] These calculations provided insights into vibrational modes, confirming the presence of extensive hydrogen bonding within the structures. [] Additionally, time-dependent DFT calculations accurately predicted the electronic transitions observed in UV-vis absorption spectroscopy. [] This demonstrates the utility of computational methods in understanding the properties and behavior of Hatzc and its derivatives.

Q6: What is known about the stability and potential applications of Hatzc-based metal-organic frameworks (MOFs)?

A6: A study exploring Zn-based MOFs using Hatzc and its decarboxylated derivative, 3-amino-1,2,4-triazole (AmTAZ), revealed remarkable thermal stability up to 350°C. [] These MOFs, characterized by hollow nanotubular channels, maintain their structural integrity even after the removal of guest solvent molecules. [] Furthermore, controlled thermal decomposition of these MOFs presents a potential route for preparing crystalline nanomaterials of zinc oxide (ZnO) or zinc cyanamide (ZnCN2). []

Q7: Are there any notable examples of in situ reactions involving Hatzc during complex formation?

A7: Interestingly, Hatzc can undergo in situ decarboxylation under hydrothermal conditions, transforming into 3-amino-1,2,4-triazole. [] This was observed during the synthesis of mixed-valent vanadium(III/IV) malate complexes, where the decarboxylated product participated in the formation of both octanuclear and tetradecanuclear vanadium clusters. [] This highlights the reactivity of Hatzc and its potential to yield diverse structures through in situ transformations.

Q8: Have any selective adsorption properties been observed in Hatzc-derived materials?

A8: Research on porous triazolate-oxalate-bridged metal-azolate frameworks, synthesized via in situ decarboxylation of Hatzc, has shown promising selective adsorption properties. [] These materials demonstrate potential for specific applications requiring the separation or capture of targeted molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.